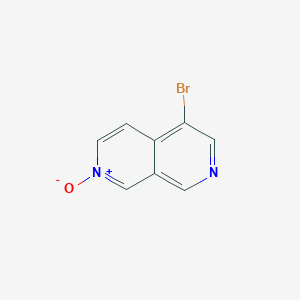
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a bromomethyl group and a chlorobenzene ring, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals, agrochemicals, and dyes due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride typically involves the bromination of 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the methyl position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Electrophilic Aromatic Substitution: The chlorobenzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are used under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and amines.
Electrophilic Aromatic Substitution: Formation of nitro and sulfonyl derivatives.
Reduction: Formation of sulfonamides and thiols.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based antibiotics.
Industry: Applied in the production of dyes, pigments, and polymers due to its ability to introduce functional groups into aromatic compounds.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, allowing nucleophiles to attack and form new bonds. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the sulfonyl and chloro groups, which enhance the electrophilicity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-3-chlorobenzenesulphonyl chloride
- 2-(Bromomethyl)-4-chlorobenzenesulphonyl chloride
- 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride
Uniqueness
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride is unique due to the presence of both bromomethyl and chlorobenzene groups, which provide distinct reactivity patterns. The bromomethyl group allows for selective nucleophilic substitution, while the chlorobenzene ring can undergo various electrophilic aromatic substitution reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis, offering versatility in the modification of aromatic compounds.
Propriétés
Formule moléculaire |
C7H5BrCl2O2S |
|---|---|
Poids moléculaire |
303.99 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-4-5-6(9)2-1-3-7(5)13(10,11)12/h1-3H,4H2 |
Clé InChI |
ALOIUFCCYIMOOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CBr)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12836975.png)


![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)

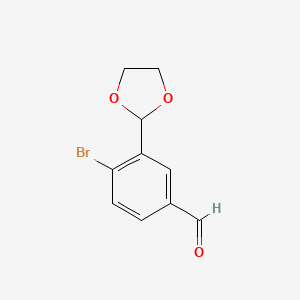
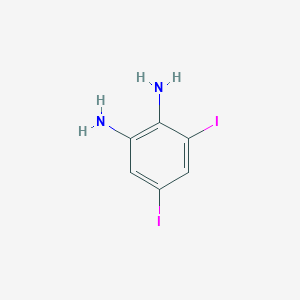
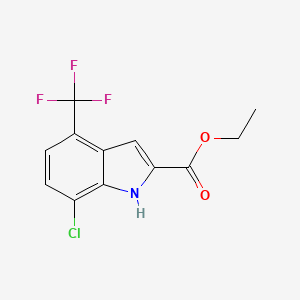
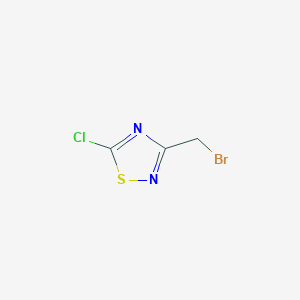
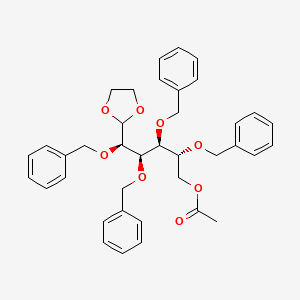

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)
